molecular formula C15H20N4O B5543308 N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine

N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine

Cat. No. B5543308
M. Wt: 272.35 g/mol
InChI Key: OKOVLFYGAGJTLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine likely involves multiple steps, including the formation of imidazo[1,2-a]pyridine derivatives followed by functionalization with dimethylamino and carbonyl groups. A study by Rao et al. (2017) on the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine derivatives suggests a potential pathway involving Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources (Rao, S. M., Mai, S., & Song, Q., 2017).

Molecular Structure Analysis

The molecular structure of this compound features an imidazo[1,2-a]pyridine core, which is a bicyclic structure combining imidazole and pyridine rings. Dhanalakshmi et al. (2018) have analyzed similar imidazo[1,2-a]pyridine derivatives, providing insights into the inclination of substituent phenyl rings relative to the imidazole core, which could be relevant for understanding the spatial arrangement of the compound's functional groups (Dhanalakshmi, G., Ramanjaneyulu, M., Thennarasu, S., & Aravindhan, S., 2018).

Chemical Reactions and Properties

Given the presence of both amine and carbonyl functional groups, this compound may undergo various chemical reactions, such as nucleophilic substitution or condensation. The synthesis pathways involving palladium-catalyzed cross-coupling reactions, as described by Sajith et al. (2013), could also be applicable to the modification or functionalization of this compound, highlighting its reactivity and potential for further chemical transformation (Sajith, A. M., Muralidharan, A., Karuvalam, R. P., & Haridas, K., 2013).

Scientific Research Applications

Synthesis and Catalysis

N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine, due to its complex structure, finds relevance in the synthesis of heterocyclic compounds. For instance, the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives was catalyzed by a specific ionic liquid supported on functionalized nanosilica. This method facilitates the efficient preparation of the compounds under microwave irradiation and solvent-free conditions, highlighting the utility of such complex molecules in facilitating organic synthesis processes (Rahmani et al., 2018).

Ligand-Receptor Interactions

In pharmacological research, analogues and derivatives of N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine are explored for their potential in ligand-receptor interactions. Studies on pyrrolo and pyrido analogues of cardiotonic agents indicate their interaction with receptors through hydrogen bond formation, which could be crucial for developing new therapeutics (Dionne et al., 1986).

Antimicrobial Properties

The antimicrobial potential of compounds related to N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine is also a significant area of research. For example, the synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives have demonstrated some derivatives to possess potent or even superior activity against various strains compared to commercial drugs, suggesting the importance of this chemical structure in the development of new antimicrobial agents (Desai et al., 2012).

Heterocyclic Compound Synthesis

The compound plays a role in the synthesis of heterocyclic compounds, where its derivatives are used to prepare novel heterocyclic structures. Such compounds have applications in various fields, including materials science, drug discovery, and more, demonstrating the versatility and utility of N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine in scientific research (Ho & Suen, 2013).

properties

IUPAC Name

[3-(dimethylamino)pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-8-19-9-12(4-5-14(19)16-11)15(20)18-7-6-13(10-18)17(2)3/h4-5,8-9,13H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOVLFYGAGJTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCC(C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine

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